molecular formula C12H15N B1670301 Nordeprenyl CAS No. 18913-84-3

Nordeprenyl

Numéro de catalogue: B1670301
Numéro CAS: 18913-84-3
Poids moléculaire: 173.25 g/mol
Clé InChI: UUFAJPMQSFXDFR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Neuropharmacological Applications

1.1 Parkinson's Disease Treatment

Nordeprenyl is primarily recognized for its role in the treatment of Parkinson's disease. As a metabolite of deprenyl (selegiline), it exhibits similar properties in inhibiting monoamine oxidase B, which is crucial for managing dopamine levels in the brain. Clinical studies have shown that early treatment with deprenyl can delay the need for L-dopa therapy in Parkinson's patients by slowing disease progression. For instance, a study indicated that patients treated with deprenyl delayed the initiation of L-dopa therapy by an average of 236 days compared to placebo .

Table 1: Clinical Outcomes of this compound in Parkinson's Disease

Study ReferenceTreatment GroupTime to L-Dopa Initiation (Days)Disease Progression Rate Reduction (%)
Deprenyl548.940-83
Control312.1-

Pharmacokinetics and Metabolism

2.1 Metabolic Pathways

This compound undergoes various metabolic processes, producing several active metabolites such as levoamphetamine and para-hydroxy-methamphetamine. These metabolites contribute to its pharmacological effects, including sympathomimetic activity and potential neuroprotective properties .

Table 2: Metabolites of this compound

MetaboliteActivity
LevoamphetamineNorepinephrine-dopamine releaser
Para-hydroxy-methamphetamineActive metabolite

Recent research indicates that this compound exhibits neuroprotective and antioxidant properties that may be independent of its monoamine oxidase inhibition activity. Studies suggest that both this compound and deprenyl can inhibit glyceraldehyde-3-phosphate dehydrogenase, contributing to their neuroprotective effects .

Case Studies

Case Study 1: Efficacy in Diabetic Models

A study investigating the pharmacokinetics of deprenyl and its metabolites in diabetic rats revealed that urinary elimination was significantly faster in diabetic subjects compared to controls. This finding suggests that metabolic alterations in diabetic patients could influence the dosing and effectiveness of this compound-based therapies .

Case Study 2: PET Imaging in Neurodegeneration

In clinical applications, [11C]L-deprenyl-D2 has been employed to visualize astrocytic activity in conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS). The ability to assess astrocytosis provides valuable insights into the pathophysiology of these neurodegenerative diseases and aids in monitoring disease progression .

Analyse Biochimique

Biochemical Properties

Nordeprenyl plays a crucial role in biochemical reactions, particularly in the inhibition of MAO-B. This enzyme is responsible for the oxidative deamination of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which is beneficial in the treatment of neurodegenerative diseases like Parkinson’s disease . Additionally, this compound interacts with various biomolecules, including glyceraldehyde-3-phosphate dehydrogenase and poly (ADP-ribose) polymerase, contributing to its neuroprotective effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to enhance cell-cell adhesion and prevent the toxicity of selective neurotoxins . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it modulates the activity of kinase cascades and pro- and anti-apoptotic proteins, thereby maintaining mitochondrial integrity and promoting cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to and inhibits MAO-B, leading to increased dopamine levels in the brain . This compound also interacts with other biomolecules, such as thioredoxin, which plays a role in its cytoprotective mechanism . Furthermore, this compound’s anti-apoptotic activity is mediated through the modulation of gene expression and the inhibition of apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at low temperatures (−20°C) for up to 9 months . Long-term studies have shown that this compound maintains its neuroprotective properties and continues to inhibit MAO-B effectively over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote neuroprotection and enhance dopamine levels without significant adverse effects . At higher doses, it may lead to toxic effects, including increased oxidative stress and potential damage to neuronal cells

Metabolic Pathways

This compound is primarily metabolized by cytochrome P450 enzymes in the brain, leading to the formation of methamphetamine and other metabolites . These metabolic pathways involve the oxidation of this compound, which is catalyzed by enzymes such as CYP2A and CYP3A . The metabolites of this compound contribute to its overall pharmacological effects, including its neuroprotective properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on MAO-B . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its localization to specific tissues and cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria, where it inhibits MAO-B and prevents the formation of reactive oxygen species . This compound’s targeting to the mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle . This localization is essential for its neuroprotective effects and its role in maintaining cellular homeostasis.

Méthodes De Préparation

La synthèse de la désméthylselegiline implique les étapes suivantes:

Analyse Des Réactions Chimiques

La désméthylselegiline subit plusieurs types de réactions chimiques:

4. Applications de recherche scientifique

La désméthylselegiline a été étudiée pour diverses applications de recherche scientifique:

5. Mécanisme d'action

La désméthylselegiline exerce ses effets par les mécanismes suivants:

Activité Biologique

Nordeprenyl, also known as desmethyldeprenyl, is a significant metabolite of deprenyl (selegiline), a selective monoamine oxidase B (MAO-B) inhibitor. This compound has garnered attention for its potential neuroprotective effects and its role in various neurological conditions. Below, we explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily known for its role in the metabolism of deprenyl. Upon administration, deprenyl is metabolized into several compounds, including this compound, methamphetamine, and amphetamine . this compound itself exhibits biological activity that may contribute to the therapeutic effects observed with deprenyl.

This compound acts as an irreversible inhibitor of MAO-B, similar to deprenyl. The inhibition of MAO-B leads to increased levels of dopamine and other monoamines in the brain, which is particularly beneficial in neurodegenerative diseases such as Parkinson's disease. The compound binds covalently to the enzyme during its catalytic cycle, effectively reducing its activity .

Pharmacological Properties

  • Neuroprotective Effects :
    • This compound has been shown to possess neuroprotective properties against oxidative stress and apoptosis in neuronal cells. Research indicates that it may help mitigate neuronal loss associated with conditions like Alzheimer's disease and other neurodegenerative disorders .
  • Antioxidant Activity :
    • The compound exhibits antioxidant properties that can protect neurons from damage caused by reactive oxygen species (ROS). This activity is crucial in preventing oxidative stress-related neuronal injury .
  • Potential Antidepressant Effects :
    • Some studies suggest that this compound may also have antidepressant-like effects due to its ability to enhance dopaminergic transmission .

Research Findings

Numerous studies have investigated the biological activity of this compound:

  • Metabolism and Excretion : A study on rats indicated that this compound is one of the metabolites formed from deprenyl metabolism in the liver. The metabolic pathways involved suggest that this compound may play a role in the pharmacokinetics of deprenyl .
  • Neuroimaging Studies : this compound has been utilized as a precursor in positron emission tomography (PET) imaging studies to assess astrocytosis in neurodegenerative diseases. This application highlights its relevance in understanding disease mechanisms and monitoring progression .
  • Case Studies : Clinical observations have noted improvements in cognitive function and motor skills in patients with Parkinson's disease treated with deprenyl, potentially attributable to this compound's activity as a metabolite .

Data Table

Property Description
Chemical Name This compound (Desmethyldeprenyl)
Mechanism Irreversible MAO-B inhibitor
Neuroprotective Protects against oxidative stress and apoptosis
Antioxidant Reduces damage from reactive oxygen species
Clinical Use Potential treatment for Parkinson's disease and other neurodegenerative disorders

Propriétés

IUPAC Name

1-phenyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFAJPMQSFXDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2588-96-7 (hydrochloride)
Record name Desmethylselegiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30891483
Record name Nordeprenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18913-84-3
Record name Desmethylselegiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018913843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nordeprenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30891483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nordeprenyl
Reactant of Route 2
Reactant of Route 2
Nordeprenyl
Reactant of Route 3
Reactant of Route 3
Nordeprenyl
Reactant of Route 4
Reactant of Route 4
Nordeprenyl
Reactant of Route 5
Reactant of Route 5
Nordeprenyl
Reactant of Route 6
Reactant of Route 6
Nordeprenyl
Customer
Q & A

Q1: How does desmethylselegiline exert its effects on the central nervous system?

A1: Desmethylselegiline primarily acts as an irreversible inhibitor of monoamine oxidase type B (MAO-B) [, , , , , , , , , ]. MAO-B is an enzyme involved in the breakdown of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. By inhibiting MAO-B, desmethylselegiline increases dopamine levels in the brain [].

Q2: Does desmethylselegiline possess any neuroprotective properties?

A2: Research suggests that desmethylselegiline may have neuroprotective effects independent of its MAO-B inhibitory action. Studies in cultured mouse astrocytes demonstrate that both selegiline and desmethylselegiline can stimulate the synthesis of neurotrophic factors such as nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and glial cell line-derived neurotrophic factor (GDNF) []. These neurotrophic factors are vital for the survival and function of neurons. Additionally, desmethylselegiline has been shown to protect dopaminergic neurons from excitotoxicity in vitro [].

Q3: Does desmethylselegiline influence nicotine metabolism?

A3: Interestingly, desmethylselegiline has been found to inhibit nicotine metabolism in both mice and humans []. This inhibition occurs through the competitive and mechanism-based inhibition of cytochrome P450 2A6 (CYP2A6), a key enzyme involved in nicotine metabolism. This interaction may have implications for the potential use of selegiline as a smoking cessation aid.

Q4: How is desmethylselegiline metabolized in the body?

A4: Desmethylselegiline is a major metabolite of selegiline, formed through N-demethylation by cytochrome P450 enzymes, primarily CYP2B6 []. Other enzymes involved in desmethylselegiline formation include CYP1A2 and CYP3A4 [, ]. Further metabolism of desmethylselegiline leads to the formation of l-methamphetamine and l-amphetamine [, , , , , , , , , , , , ].

Q5: How does the administration route affect the pharmacokinetic profile of desmethylselegiline?

A5: Oral administration of selegiline leads to significant first-pass metabolism, resulting in relatively low plasma levels of selegiline and higher levels of metabolites like desmethylselegiline [, ]. Transdermal administration of selegiline bypasses first-pass metabolism, leading to higher plasma levels of selegiline and lower levels of metabolites compared to oral administration [, ].

Q6: What is the molecular formula and weight of desmethylselegiline hydrochloride?

A6: The molecular formula of desmethylselegiline hydrochloride is C12H16N+.Cl-, and its molecular weight is 210.72 g/mol [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.